molecular formula C12H14ClNO2 B8372495 5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester

5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester

Cat. No. B8372495
M. Wt: 239.70 g/mol
InChI Key: MBTMAYCHRRHEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-6-vinyl-nicotinic acid tert.-butyl ester

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

tert-butyl 5-chloro-6-ethenylpyridine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-5-10-9(13)6-8(7-14-10)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3

InChI Key

MBTMAYCHRRHEJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)C=C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (5.00 g, 20.0 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (9.700 mg, 40 mmol) in dioxane (30 mL), a solution of 2 M aq. K2CO3 (6 mL) followed by Pd(PPh3)4 (620 mg, 0.38 mmol) and triphenylphosphine (620 mg, 3.8 mmol) is added. The mixture is stirred at 100° C. for 2 h, cooled to rt and diluted with diethyl ether (200 mL). The mixture is extracted with 1M aq. NaOH (2×50 mL) and brine (50 mL). The org. phase is dried (Na2SO4), filtered and evaporated. The residue is purified by FC (SiO2, EA-heptane) to give 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester (4.0 g) as a yellow oil; LC-MS: tR=1.05 min, [M+1+CH3CN]+=281.36.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
620 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
620 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 5,6-dichloronicotinic acid tert.-butyl ester (5.00 g, 20.0 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (9.700 mg, 40 mmol) in dioxane (30 mL), a solution of 2 M aq. K2CO3 (6 mL) followed by Pd(PPh3)4 (620 mg, 0.38 mmol) and PPh3 (620 mg, 3.8 mmol) is added. The mixture is stirred at 100° C. for 2 h, cooled to rt and diluted with ether (200 mL). The mixture is extracted with 1M aq. NaOH (2×50 mL) and brine (50 mL). The org. phase is dried (Na2SO4), filtered and evaporated. The residue is purified by FC (SiO2, EA-heptane) to give 5-chloro-6-vinyl-nicotinic acid tert.-butyl ester (4.0 g) as a yellow oil; LC-MS: tR=1.05 min, [M+1+CH3CN]+=281.36.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
620 mg
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
620 mg
Type
catalyst
Reaction Step Seven

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